

An In-depth Technical Guide to the Physical Properties of Dextran Solutions

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Compound of Interest

Compound Name: Dextran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **dextran** solutions. **Dextran**, a complex branched polysaccharide composed of glucose units, is widely utilized in medical, pharmaceutical, and research applications, from plasma volume expanders to drug delivery systems and hydrogels.^[1] A thorough understanding of its behavior in solution is critical for optimizing its use in these fields. This document details key physical characteristics, presents quantitative data in a structured format, and outlines the experimental protocols for their measurement.

Viscosity

The viscosity of a **dextran** solution is a critical parameter influencing its hydrodynamic properties and performance in applications like perfusion fluids and drug delivery. **Dextran** solutions typically exhibit Newtonian flow, meaning their viscosity is independent of the shear rate, especially for molecular weights up to 2,000,000 Daltons and concentrations up to 30% (w/v).^{[2][3][4]} However, at very high concentrations or molecular weights, some pseudoplastic (shear-thinning) behavior may be observed.^{[3][5][6]} As **dextran** is a neutral polysaccharide, its viscosity is not significantly affected by changes in pH or salt concentration.^{[2][7]}

Factors Influencing Viscosity

- **Molecular Weight (Mw):** Viscosity increases with higher molecular weight.^[8]

- Concentration: Viscosity increases with **dextran** concentration.[9][10] For many **dextran**s, this increase is linear over a range of concentrations.[9]
- Temperature: Viscosity decreases as temperature increases.[1][5][6] This is because the **dextran** chains become more flexible and contract at higher temperatures, leading to a decrease in hydrodynamic radius.[1][11][12]

Quantitative Viscosity Data

The relationship between intrinsic viscosity $[\eta]$, a measure of a polymer's contribution to the solution viscosity, and molecular weight (M) is described by the Mark-Houwink-Sakurada equation:

$$[\eta] = K * M^a$$

Where K and a are the Mark-Houwink parameters, which depend on the polymer, solvent, and temperature.[1]

Table 1: Intrinsic Viscosity of **Dextran** Solutions at Various Temperatures[1]

Molecular Weight (kDa)	Intrinsic Viscosity $[\eta]$ (dL/g) at 20°C	Intrinsic Viscosity $[\eta]$ (dL/g) at 30°C	Intrinsic Viscosity $[\eta]$ (dL/g) at 40°C	Intrinsic Viscosity $[\eta]$ (dL/g) at 50°C
8.8	0.099	0.095	0.092	0.089
40	0.198	0.191	0.185	0.179
71.9	0.269	0.260	0.252	0.244
110	0.332	0.322	0.312	0.302
200	0.435	0.421	0.408	0.395
580	0.697	0.675	0.654	0.633
2000	1.210	1.172	1.135	1.100

Table 2: Mark-Houwink Parameters for **Dextran** in Aqueous Solution[1]

Temperature (°C)	kM-H x 103	a
20	2.75	0.430
30	2.40	0.443
40	2.09	0.457
50	1.82	0.470

Density

The density of **dextran** solutions increases with concentration. This property is often required for the accurate calculation of other hydrodynamic parameters, such as intrinsic viscosity.

Quantitative Density Data

An empirical equation for the apparent density of aqueous **dextran** solutions in air at 20°C is given by: $d_{20^{\circ}\text{C}} = 0.99717 + 0.00398p + 0.000016p^2$ where p is the grams of **dextran** per 100 g of aqueous solution.[13]

Table 3: Density of **Dextran** Solutions at 20°C[13]

Concentration (g/100g solution)	Apparent Density (g/mL)
1	1.00117
5	1.01747
10	1.03857
15	1.06047
20	1.08317
25	1.10667
30	1.13097

Refractive Index and Optical Rotation

The refractive index (RI) of a **dextran** solution is a function of its concentration. The specific refractive index increment (dn/dc), which is the change in refractive index per unit change in concentration, is a crucial parameter in light scattering measurements for determining molecular weight.^[14]

Quantitative Optical Data

- **Refractive Index:** For aqueous solutions at 20°C, the refractive index can be described by the equation: $n_{20^{\circ}\text{C}} = 1.33299 + 0.00151p + 0.0000064p^2$ where p is the grams of **dextran** per 100 g of aqueous solution.^[13] The dn/dc value for **dextran** in water is approximately 0.150 mL/g.^[14]
- **Specific Optical Rotation:** The specific optical rotation for **dextran** derived from *Leuconostoc mesenteroides* B512 in water is $[\alpha]_{25\text{D}} = +199^{\circ} \pm 2^{\circ}$.^[2]^[13] This value can decrease for molecular weights below 20,000 Daltons.^[2]

Table 4: Refractive Index of Aqueous **Dextran** Solutions at 20°C^[13]

Concentration (g/100g solution)	Refractive Index (n)
1	1.33451
5	1.34070
10	1.34865
15	1.35684
20	1.36529
25	1.37398
30	1.38293

Osmotic Pressure

Colloidal osmotic pressure is a key property of **dextran** solutions, particularly in biomedical applications like plasma volume expansion.^[2] Since **dextran** is a large, neutral polymer, it does not easily permeate biological membranes, allowing it to maintain a favorable osmotic

environment.^{[2][7]} The osmotic pressure is highly dependent on the molecular weight and concentration of the **dextran**.^[2]

Quantitative Osmotic Pressure Data

An empirical relationship for calculating osmotic pressure (π) from solute concentration (C_m) is given by: $\pi = 35.5C_m + 0.752C_m^2 + 76.4 \times 10^{-4}C_m^3$ ^[15]

Table 5: Colloid Osmotic Pressure for **Dextran 40** and **Dextran 70**^[7]

Concentration (g/100 mL)	Osmotic Pressure (mm H ₂ O) - Dextran 40	Osmotic Pressure (mm H ₂ O) - Dextran 70
1	60	35
2	130	80
3	220	130
4	330	190
5	450	260
6	600	350
7	-	450
8	-	560
9	-	680
10	-	830

Experimental Methodologies and Workflows

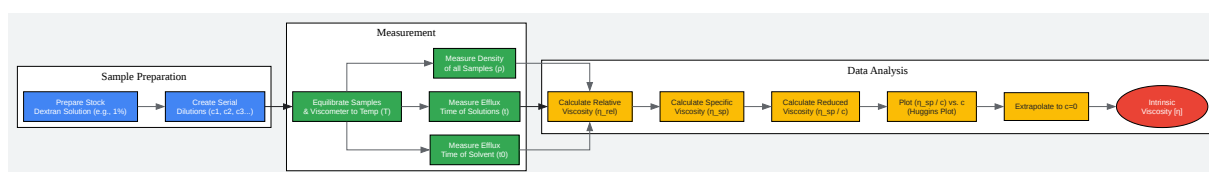
Accurate characterization of **dextran** solutions relies on precise experimental techniques. This section details the protocols for measuring key physical properties.

Viscosity Measurement (Capillary Viscometry)

Intrinsic viscosity is determined by measuring the efflux time of dilute polymer solutions and the pure solvent through a capillary viscometer (e.g., Ubbelohde type).^{[1][12]}

Detailed Protocol:

- **Solution Preparation:** Prepare a stock solution of **dextran** in a suitable solvent (e.g., bidistilled water) at a known concentration (e.g., 1% w/v).^{[1][12]} Create a series of dilutions from the stock solution (e.g., 0.75%, 0.5%, 0.25%).^{[1][12]}
- **Temperature Control:** Place the viscometer in a thermostatic bath to maintain a constant temperature (e.g., 25 ± 0.1 °C), as viscosity is highly temperature-dependent.^{[1][12]} Allow solutions to equilibrate to this temperature.
- **Measurement:**
 - Measure the efflux time of the pure solvent (t_0) through the viscometer's capillary.
 - For each **dextran** concentration, rinse the viscometer with the solution and then measure its efflux time (t). Perform multiple readings for each solution to ensure accuracy.
- **Density Measurement:** Measure the density (ρ) of the solvent and each solution at the experimental temperature using a densitometer.^[12]
- **Calculations:**
 - Relative Viscosity (η_{rel}): $\eta_{rel} = (t * \rho) / (t_0 * \rho_0)$
 - Specific Viscosity (η_{sp}): $\eta_{sp} = \eta_{rel} - 1$
 - Reduced Viscosity (η_{red}): $\eta_{red} = \eta_{sp} / c$
- **Extrapolation to Intrinsic Viscosity:** Plot the reduced viscosity (η_{red}) against concentration (c). According to the Huggins equation ($\eta_{red} = [\eta] + kH[\eta]^2c$), the y-intercept of the linear extrapolation to zero concentration gives the intrinsic viscosity $[\eta]$.^[1]



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Workflow for determining the intrinsic viscosity of **dextran** solutions.

Light Scattering (DLS and SLS)

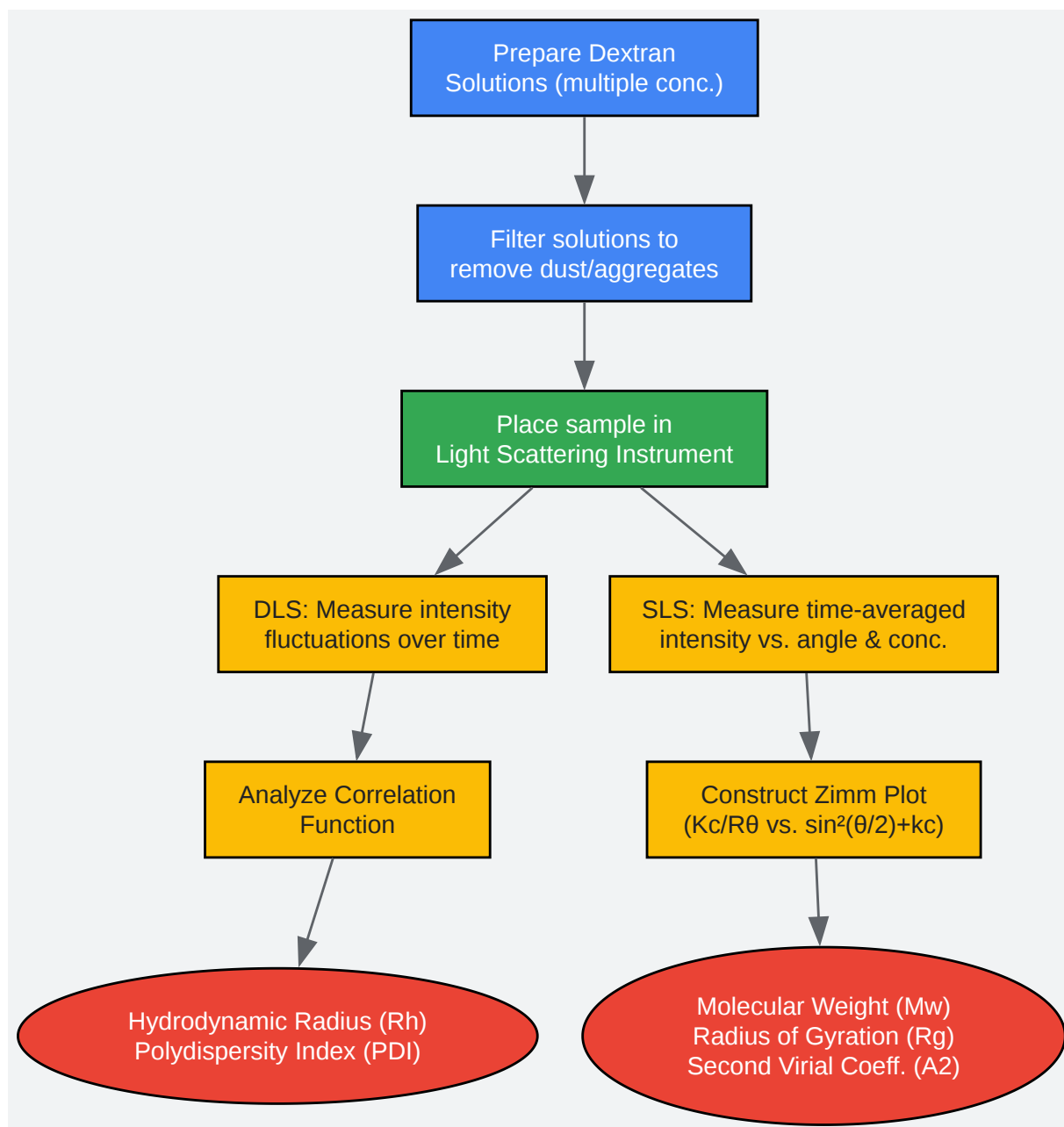
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful techniques for characterizing **dextran** in solution.^{[16][17]}

- Dynamic Light Scattering (DLS): Measures fluctuations in scattered light intensity due to the Brownian motion of molecules.^[14] This allows for the determination of the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (size) of the **dextran** molecules.^[14]
- Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light as a function of angle and concentration.^[17] This technique is used to determine the weight-average molecular weight (M_w), the second virial coefficient (A_2), and the radius of gyration (R_g).^{[16][17]}

Experimental Workflow:

- Sample Preparation: Prepare a series of **dextran** solutions at different known concentrations.
- Filtration: Filter the solutions through an appropriate syringe filter (e.g., 0.22 μm) directly into a clean cuvette to remove dust and aggregates, which can interfere with measurements.^[18]
- Measurement: Place the cuvette in the light scattering instrument. For DLS, the instrument's correlator analyzes the intensity fluctuations. For SLS, the intensity is measured at multiple angles.
- Data Analysis:
 - For DLS, the diffusion coefficient is obtained from the correlation function. The hydrodynamic radius is then calculated using the Stokes-Einstein equation, which requires the solvent viscosity and temperature as inputs.^[14]

- For SLS, data is typically analyzed using a Zimm plot, where $Kc/R(\theta)$ is plotted against $\sin^2(\theta/2) + kc$ (where k is a constant). Extrapolation to zero angle and zero concentration yields M_w , R_g , and A_2 .^[17]

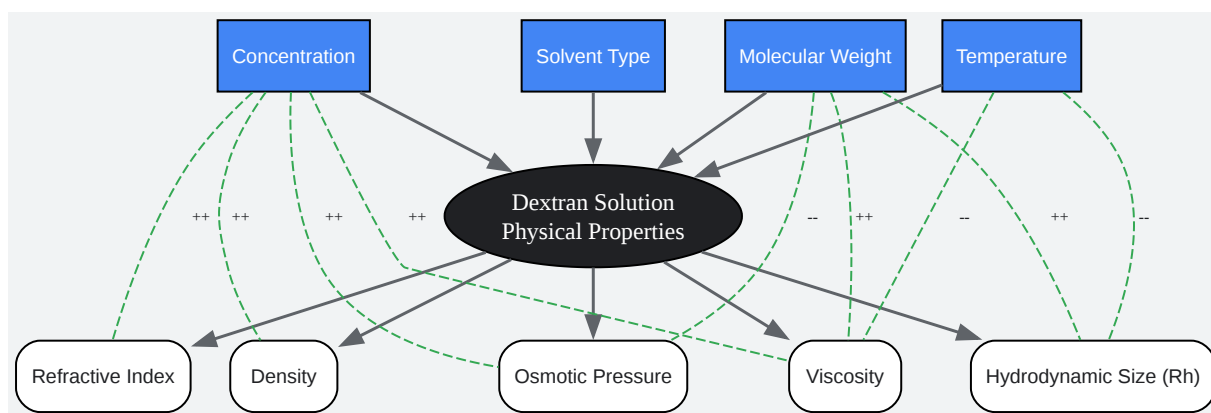


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General workflow for **dextran** characterization using light scattering.

Logical Relationships of Physical Properties

The physical properties of **dextran** solutions are interconnected and influenced by several key factors. Understanding these relationships is crucial for predicting solution behavior.



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Key factors influencing the physical properties of **dextran** solutions.

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